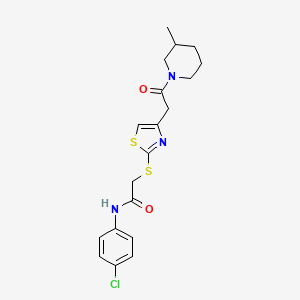
N-(4-chlorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, a piperidine moiety, and an acetamide functional group. The presence of the 4-chlorophenyl group enhances its lipophilicity, which is crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 357.87 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, potentially leading to altered signaling pathways.
- Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects on certain cancer cell lines.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In laboratory tests, it exhibited inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.
Case Studies
A series of case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study demonstrated that treatment with this compound reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Evaluation Against Bacterial Infections : Another study assessed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:
- Absorption : High absorption rates were observed in preliminary animal studies.
- Distribution : The compound shows a favorable distribution profile, penetrating various tissues effectively.
- Metabolism : Initial findings suggest hepatic metabolism with potential active metabolites contributing to its biological effects.
- Toxicity : Toxicological assessments indicate low cytotoxicity in normal cells compared to cancer cells, highlighting its therapeutic window.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2/c1-13-3-2-8-23(10-13)18(25)9-16-11-26-19(22-16)27-12-17(24)21-15-6-4-14(20)5-7-15/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWLTOIPZJJBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













